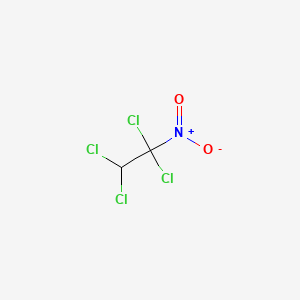

1,1,2,2-Tetrachloro-1-nitroethane

Description

Structure

3D Structure

Properties

CAS No. |

39185-89-2 |

|---|---|

Molecular Formula |

C2HCl4NO2 |

Molecular Weight |

212.8 g/mol |

IUPAC Name |

1,1,2,2-tetrachloro-1-nitroethane |

InChI |

InChI=1S/C2HCl4NO2/c3-1(4)2(5,6)7(8)9/h1H |

InChI Key |

XZNCNRSGJGQULQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 1,1,2,2-Tetrachloro-1-nitroethane

The traditional synthesis of this compound can be logically approached through two primary retrosynthetic disconnections: the halogenation of a nitro-substituted ethane (B1197151) or the nitration of a pre-existing tetrachlorinated ethane scaffold.

Halogenation Reactions in Nitroethane Derivatives

This synthetic strategy begins with a less chlorinated nitroethane molecule and progressively introduces chlorine atoms. The starting material would likely be nitroethane, which is produced industrially by the gas-phase nitration of propane (B168953) with nitric acid at high temperatures (350–450 °C). wikipedia.org

The subsequent chlorination would proceed in a stepwise manner. The halogenation of alkanes is typically a free-radical chain reaction, where the reactivity of hydrogen atoms follows the order of tertiary > secondary > primary. libretexts.org In the case of nitroethane, the hydrogens on the carbon bearing the nitro group (the α-carbon) are acidic and can be removed by a base to form a nitronate salt. A patented method for preparing monohalogenated nitroalkanes involves the reaction of such a nitronate salt with a halogen. google.com For example, an alkali metal salt of nitroethane can be reacted with gaseous chlorine to produce monochlorinated nitroethane. google.com

To achieve the desired this compound, this process would need to be repeated. Further halogenation would target the remaining C-H bonds. It is plausible that a sequence of chlorination and dehydrohalogenation/re-halogenation steps would be required to build up the tetrachlorinated structure, though this multi-step pathway can be complex with potential for isomeric byproducts.

Nitration of Chlorinated Ethane Scaffolds

A more direct and plausible route involves the nitration of a readily available chlorinated precursor, specifically 1,1,2,2-tetrachloroethane (B165197). This precursor is manufactured on an industrial scale through several established methods:

Chlorination of Ethylene: The catalytic addition of chlorine to ethylene. wikipedia.org

Chlorination of Acetylene (B1199291): A high-purity route involving the reaction of acetylene with chlorine. nih.govchemicalbook.com

Chlorination of 1,2-dichloroethane (B1671644). wikipedia.orgnih.gov

These processes yield 1,1,2,2-tetrachloroethane, a colorless liquid that serves as the direct scaffold for nitration. wikipedia.orgsigmaaldrich.comnist.gov

The introduction of the nitro group onto the 1,1,2,2-tetrachloroethane backbone can be accomplished via several nitration methods known for alkanes:

Electrophilic Nitration: Powerful nitrating agents like nitronium salts (e.g., nitronium hexafluorophosphate, NO₂⁺PF₆⁻) are capable of direct electrophilic insertion into C-H σ-bonds of various alkanes, including ethane and propane. nih.gov This method could be applied to nitrate (B79036) the C-H bond in 1,1,2,2-tetrachloroethane.

Radical Nitration: Gas-phase nitration using reagents like nitric acid or nitrogen dioxide (NO₂) at high temperatures is a known industrial process, though it can lack selectivity. nih.govzioc.ru

Nucleophilic Substitution: While less common for direct C-H functionalization, pathways involving the displacement of a halide from a more halogenated precursor could be envisioned, though this would require a different starting material. The Kornblum modification, which uses sodium nitrite (B80452) (NaNO₂) in a solvent like DMSO or DMF, is effective for converting alkyl halides to nitroalkanes. wikipedia.orgwiley-vch.de This principle could be adapted, potentially involving an intermediate where one of the hydrogens in 1,1,2,2-tetrachloroethane is first replaced by a better leaving group.

The direct nitration of the C-H bond in 1,1,2,2-tetrachloroethane represents the most probable established pathway.

| Pathway | Precursor | Key Reaction Step | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Halogenation | Nitroethane | Stepwise free-radical or base-mediated chlorination | Starts from a simple nitro-compound. | Multiple steps required; low selectivity; formation of isomers. |

| Nitration | 1,1,2,2-Tetrachloroethane | Direct C-H nitration (electrophilic or radical) | Utilizes a readily available industrial chemical; more direct route. | Harsh reaction conditions may be needed; potential for side reactions. |

Advanced Catalytic Approaches in Synthesis

While direct nitration of alkanes can be performed under harsh conditions, catalysis can offer milder reaction pathways and improved selectivity. For the synthesis of this compound, several catalytic strategies could be applicable.

Phase-Transfer Catalysis (PTC): In pathways involving the reaction of a salt (like sodium nitrite) with an organic substrate, PTC can be highly effective. A phase-transfer catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs, enhancing reaction rates and yields. This would be particularly relevant for methods based on the Kornblum reaction.

Transition Metal Catalysis: Palladium-catalyzed reactions have been developed for the efficient transformation of aryl chlorides to nitroaromatics under weakly basic conditions. organic-chemistry.org Similar metal-catalyzed C-N bond-forming strategies could potentially be developed for chlorinated alkanes, offering a route under milder conditions than traditional nitration methods.

Zeolite Catalysis: Zeolites can act as shape-selective catalysts in various organic transformations. For nitration, they can encapsulate nitrating agents, potentially leading to higher regioselectivity and preventing over-oxidation of the substrate.

Exploration of Novel Synthetic Routes

Modern synthetic chemistry emphasizes the development of more sustainable and efficient manufacturing processes. For a compound like this compound, this involves applying principles of green chemistry and leveraging advanced production technologies like flow chemistry.

Green Chemistry Principles in Synthesis Design

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. orgchemres.org For the synthesis of nitroalkanes, several greener alternatives to traditional methods have been explored.

Use of Greener Solvents: An eco-friendly nitration method for alkyl halides uses sodium nitrite in polyethylene (B3416737) glycol (PEG 400), a more benign reaction medium than traditional organic solvents. wiley-vch.de Another approach involves using supercritical carbon dioxide, which is non-flammable and environmentally friendly, as a solvent for the UV-induced nitration of alkanes. zioc.ru

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. orgchemres.org Direct C-H activation and nitration of 1,1,2,2-tetrachloroethane would have better atom economy than a multi-step halogenation route that may involve protecting groups or generate more stoichiometric byproducts.

Less Hazardous Reagents: Replacing highly corrosive and oxidizing nitrating mixtures (e.g., fuming nitric acid and sulfuric acid) with less hazardous alternatives is a key goal. The use of solid-supported nitrites or reagents like bismuth (III) nitrate represents a step in this direction for certain nitration reactions. zioc.ru

| Principle | Traditional Method | Greener Alternative | Reference |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Polyethylene glycol (PEG 400), Supercritical CO₂ | wiley-vch.de, zioc.ru |

| Reagents | Fuming Nitric Acid / Sulfuric Acid | Sodium Nitrite, Bismuth (III) Nitrate, Nitrogen Dioxide (in scCO₂) | wiley-vch.de, zioc.ru |

| Energy | High-temperature gas-phase reactions | Room temperature or UV-irradiated reactions | wiley-vch.de, zioc.ru |

Flow Chemistry Applications for Production

Nitration reactions are often highly exothermic and can pose significant safety risks, especially on an industrial scale. ewadirect.comeuropa.eu Flow chemistry, where reactions are performed in continuous-flow reactors (such as microreactors or packed-bed reactors), offers a powerful solution to these challenges. europa.euvapourtec.com

The primary advantages of using flow chemistry for a process like the synthesis of this compound include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, drastically reducing the risk of thermal runaways. ewadirect.comeuropa.eu

Superior Heat Transfer: The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat dissipation, enabling precise temperature control of highly exothermic nitration reactions. europa.eu

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to fewer side products and higher purity of the desired compound. ewadirect.comvapourtec.com

Scalability: Production can be scaled up by either increasing the run time, increasing the flow rate, or by "numbering-up" (running multiple reactors in parallel). ewadirect.com

Given the hazardous nature of both the polychlorinated precursor and the nitrating agents, synthesizing this compound via a continuous flow process would be a significant improvement over traditional batch manufacturing, offering a safer, more efficient, and more reproducible production method. vapourtec.combeilstein-journals.org

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Safety Profile | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Significantly improved safety due to small reactor volumes and superior heat control. | ewadirect.com, europa.eu |

| Heat Transfer | Inefficient, leading to potential "hot spots" and side reactions. | Excellent heat transfer, allowing for precise temperature control. | europa.eu |

| Process Control | Difficult to control temperature and mixing gradients. | Precise control over stoichiometry, residence time, and temperature. | vapourtec.com |

| Yield & Purity | Often lower due to side reactions and decomposition. | Generally higher yields and purity with fewer impurities. | ewadirect.com |

| Scalability | Difficult and often requires significant re-engineering and safety reviews. | Easier to scale by extending run time or numbering-up reactors. | ewadirect.com |

Precursor Reactivity and Selectivity in Synthesis

The reactivity of 1,1,2,2-tetrachloroethane in nitration reactions is significantly influenced by the presence of four electron-withdrawing chlorine atoms. These atoms deactivate the molecule towards electrophilic attack and also influence the stability of potential radical intermediates in free-radical nitration pathways.

In the context of free-radical halogenation, the regioselectivity is determined by the stability of the radical intermediate formed. youtube.com Tertiary hydrogens are generally more reactive than secondary, which are more reactive than primary hydrogens, due to the increasing stability of the corresponding free radicals. youtube.com In 1,1,2,2-tetrachloroethane, both carbon atoms are secondary and are identically substituted, each bearing one hydrogen and two chlorine atoms. This symmetry simplifies the potential for isomeric products from the initial nitration event, as both C-H bonds are chemically equivalent.

However, the high degree of chlorination makes the C-H bonds in 1,1,2,2-tetrachloroethane less reactive than those in unsubstituted alkanes. The electron-withdrawing inductive effect of the chlorine atoms reduces the electron density around the C-H bonds, making them less susceptible to attack by electrophiles and potentially altering their reactivity in free-radical processes.

During vapor-phase nitration, the reaction conditions, such as temperature and the concentration of the nitrating agent, would be critical in achieving the desired mononitration and minimizing side reactions. Potential side reactions could include oxidation of the starting material or the product, as well as dehydrochlorination, which is a known decomposition pathway for 1,1,2,2-tetrachloroethane, especially in the presence of basic substances or heat, leading to the formation of trichloroethylene (B50587). researchgate.net The presence of moisture can also lead to the decomposition of 1,1,2,2-tetrachloroethane, forming hydrochloric acid. chemicalbook.com

Purification and Isolation Techniques for Research-Grade Material

The purification of this compound from the reaction mixture is a critical step in obtaining a research-grade material. The crude product from the nitration reaction would likely contain unreacted 1,1,2,2-tetrachloroethane, the desired product, and various byproducts.

Fractional Distillation

Fractional distillation is a primary technique for separating liquids with different boiling points. unacademy.comquora.com The boiling point of the precursor, 1,1,2,2-tetrachloroethane, is approximately 146.5°C. chemicalbook.comyoutube.com The boiling point of this compound is expected to be higher due to the increased molecular weight and polarity imparted by the nitro group. This difference in boiling points should allow for their separation by fractional distillation. For compounds with close boiling points (less than 70°C difference), a fractionating column is used to increase the number of theoretical plates, leading to a more efficient separation. unacademy.com The process involves carefully heating the mixture and collecting the fractions that distill over at specific temperature ranges. quora.com Given the thermal sensitivity of some nitro compounds, vacuum distillation may be necessary to lower the boiling points and prevent decomposition.

Chromatographic Methods

For achieving high purity, chromatographic techniques are often employed. Gas chromatography (GC) is a powerful tool for separating volatile compounds. nih.gov Preparative gas chromatography (prep-GC) can be used to isolate pure compounds from a mixture on a larger scale than analytical GC. nih.govresearchgate.net This technique would be suitable for separating this compound from other volatile impurities. The selection of the appropriate GC column and operating conditions (e.g., temperature program, carrier gas flow rate) is crucial for effective separation. nih.gov

Liquid chromatography, particularly column chromatography, is another valuable purification method. alfa-chemistry.com In this technique, the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase), and a liquid (the mobile phase) is used to elute the components at different rates based on their affinity for the stationary phase. For chlorinated nitroalkanes, a non-polar stationary phase like silica (B1680970) gel and a mobile phase of appropriate polarity could be used to achieve separation.

Crystallization

If this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is an effective method for purification. This technique relies on the principle that the desired compound will have a different solubility profile than the impurities in a given solvent. The crude material is dissolved in a hot solvent and then allowed to cool slowly. The desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.

The final purity of the isolated this compound would be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any remaining impurities.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactions of 1,1,2,2-Tetrachloro-1-nitroethane

The carbon skeleton of this compound is electron-deficient due to the inductive effect of the chlorine and nitro groups, making it a target for nucleophilic attack.

Reactivity with Amines and Nitrogenous Bases

The reaction of halogenated alkanes with amines is a well-established method for the formation of carbon-nitrogen bonds. In the case of this compound, amines can act as both nucleophiles and bases.

As nucleophiles, amines can displace one of the chlorine atoms. The reaction likely proceeds through an SN2 mechanism, where the amine attacks one of the carbon atoms, leading to the substitution of a chlorine atom. Given the steric hindrance and the presence of multiple electron-withdrawing groups, the reaction rates and pathways would be highly dependent on the structure of the amine and the reaction conditions. Primary and secondary amines are expected to react, potentially leading to a mixture of substitution products. masterorganicchemistry.com

The basicity of amines also allows them to induce elimination reactions, which will be discussed in section 3.4.

Interactive Data Table: Plausible Products from Reactions with Amines

| Amine Reactant | Plausible Substitution Product(s) | Plausible Elimination Product(s) |

| Ammonia (NH₃) | 1,1,2,2-Tetrachloro-1-aminoethane | Trichloro-nitroethene |

| Primary Amine (R-NH₂) | N-Alkyl-1,1,2,2-tetrachloro-1-aminoethane | Trichloro-nitroethene |

| Secondary Amine (R₂NH) | N,N-Dialkyl-1,1,2,2-tetrachloro-1-aminoethane | Trichloro-nitroethene |

Interactions with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides and carboxylates, are expected to react with this compound.

Strongly basic alkoxides are likely to favor elimination reactions over substitution, especially at elevated temperatures. However, under carefully controlled conditions, nucleophilic substitution to form ethers is a possibility. Carboxylates, being weaker bases, might favor substitution to form esters. The reactivity would be influenced by the solvent and the nature of the cation associated with the oxygen nucleophile.

Reactions with Carbon-Based Nucleophiles

Carbon-based nucleophiles, such as enolates and organometallic reagents, could potentially react with this compound to form new carbon-carbon bonds. However, the high electrophilicity and the potential for side reactions, such as elimination and reduction of the nitro group, would make these reactions challenging to control. The strong basicity of many of these nucleophiles would also favor elimination pathways.

Electrophilic Transformations and Pathways

Due to the electron-withdrawing nature of its substituents, this compound is not expected to readily undergo reactions with electrophiles. However, the nitro group can be protonated under strongly acidic conditions, which could potentially activate the molecule towards certain transformations, though such reactivity is not well-documented for this specific compound. It is known that some nitroalkanes can react with arenes under Friedel-Crafts conditions, but the presence of four chlorine atoms in this compound would likely deactivate the molecule towards such reactions. frontiersin.orgnih.gov

Radical Reactions and Mechanistic Studies

Polychlorinated alkanes are known to undergo radical reactions, typically initiated by heat or UV light. masterorganicchemistry.com In the case of this compound, homolytic cleavage of a C-Cl bond would be the most likely initiation step, forming a tetrachloro-nitroethyl radical. This radical could then participate in a variety of chain reactions, such as hydrogen abstraction from a solvent or another reagent, or addition to an unsaturated system. The presence of the nitro group would influence the stability and reactivity of the radical intermediate.

Interactive Data Table: Potential Radical Reactions

| Initiator | Expected Intermediate | Potential Products |

| Heat (Δ) | Tetrachloro-nitroethyl radical | Dimerization products, products from reaction with solvent |

| UV light (hν) | Tetrachloro-nitroethyl radical | Dimerization products, products from reaction with solvent |

| Radical Initiator (e.g., AIBN) | Tetrachloro-nitroethyl radical | Products from reaction with other radical species |

Elimination Reactions and By-product Formation

The presence of hydrogen and chlorine atoms on adjacent carbons (vicinal arrangement) makes this compound a prime candidate for elimination reactions. libretexts.orglibretexts.org Treatment with a base can lead to the removal of a proton and a chloride ion, resulting in the formation of a double bond.

The most likely elimination product would be trichloro-nitroethene. The regioselectivity of the elimination (i.e., which chlorine atom is removed) would depend on the reaction conditions and the base used. Strong, bulky bases would favor the formation of the less substituted alkene (Hofmann elimination), although in this case, all possible elimination products are highly substituted. The mechanism for this reaction is likely to be E2, involving a concerted removal of the proton and the chloride ion. masterorganicchemistry.com

Common by-products in the synthesis of related polychlorinated ethanes include various isomers and less-chlorinated ethanes and ethenes. wikipedia.org For instance, in the synthesis of 1,1,2,2-tetrachloroethane (B165197), 1,2-dichloroethane (B1671644) and trichloroethylene (B50587) are common by-products. wikipedia.org It is plausible that analogous by-products could be formed during the synthesis or reactions of this compound.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions in organic chemistry involve the migration of an atom or group within a molecule, leading to a structural isomer. For this compound, potential rearrangement and isomerization pathways are likely influenced by the stability of intermediates.

One conceivable isomerization is the conversion to its aci-nitro tautomer, or nitronic acid. This tautomerization is a common feature of nitroalkanes possessing an α-hydrogen. However, in this compound, the carbon bearing the nitro group (C-1) lacks a hydrogen atom. The adjacent carbon (C-2) possesses a hydrogen, but its acidity is significantly enhanced by the two geminal chlorine atoms. Under basic conditions, deprotonation at C-2 could lead to a carbanion. Subsequent protonation on the oxygen of the nitro group could, in principle, lead to an isomeric nitronic acid, though this would be a more complex process than a simple 1,3-proton shift.

Another potential, though likely high-energy, pathway could involve a 1,2-shift. For instance, under conditions that could generate a carbocation at C-2 (which is highly disfavored due to the presence of two electron-withdrawing chlorine atoms), a rearrangement involving the migration of a chlorine atom or the nitro group could theoretically occur. However, such cationic rearrangements are generally associated with more electron-donating groups that can stabilize the positive charge.

Given the high degree of halogenation and the presence of the nitro group, fragmentation reactions might be more favorable than complex rearrangements under energetic conditions.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are expected to be dominated by elimination reactions, specifically dehydrochlorination. The presence of the strongly electron-withdrawing nitro group at C-1 and two chlorine atoms at C-2 significantly increases the acidity of the hydrogen atom at C-2, making it susceptible to abstraction by a base.

The most probable reaction is the elimination of hydrogen chloride (HCl) to form trichloronitroethylene. This reaction can proceed through different mechanisms, primarily E2 (bimolecular elimination) or E1cb (unimolecular elimination via conjugate base), depending on the reaction conditions, particularly the strength of the base and the solvent.

E2 Mechanism: A strong base would abstract the proton at C-2 in a concerted step with the departure of a chlorine atom from C-1. The rate of this reaction would be second order, depending on the concentrations of both the substrate and the base.

E1cb Mechanism: Due to the high acidity of the C-2 proton, an E1cb mechanism is a strong possibility, especially with weaker bases. This two-step mechanism involves the rapid formation of a carbanion (conjugate base) intermediate, followed by the slower, rate-determining loss of a chloride ion from C-1.

The thermodynamics of the dehydrochlorination are likely to be favorable, leading to the formation of a more stable, conjugated alkene system. The formation of the double bond is an entropically favored process.

Below is an illustrative table of expected kinetic parameters for the dehydrochlorination of this compound compared to related compounds, highlighting the anticipated activating effect of the nitro group.

| Compound | Relative Rate of Dehydrochlorination (Illustrative) | Expected Mechanism with Strong Base |

| 1,1,2,2-Tetrachloroethane | 1 | E2 |

| This compound | > 1000 | E1cb or E2 |

| 1,1,2-Trichloroethane | < 1 | E2 |

This table is for illustrative purposes only and is based on established principles of substituent effects on reaction rates. Actual values would require experimental determination.

Intermediates and Transition State Characterization

The characterization of intermediates and transition states in the reactions of this compound would be crucial for a definitive understanding of its reaction mechanisms.

Intermediates:

Carbanion (in E1cb): In an E1cb mechanism, the primary intermediate is the carbanion formed by the deprotonation of C-2. This carbanion would be stabilized by the inductive effect of the two geminal chlorine atoms and potentially by hyperconjugation. Spectroscopic techniques such as NMR, conducted at low temperatures, could potentially be used to detect this transient species.

Radical Intermediates: Under photolytic or high-temperature conditions, homolytic cleavage of the C-Cl or C-N bonds could lead to the formation of radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy would be the technique of choice for the detection and characterization of such species.

Transition States:

The transition states of these reactions would likely be characterized computationally using methods like Density Functional Theory (DFT).

E2 Transition State: The transition state for an E2 reaction would involve the partial breaking of the C-H and C-Cl bonds and the partial formation of the C=C double bond and the B-H bond (where B is the base). The geometry would likely require an anti-periplanar arrangement of the departing hydrogen and chlorine atoms.

E1cb Transition State: For the rate-determining step of the E1cb mechanism (loss of Cl- from the carbanion), the transition state would involve the elongation of the C-Cl bond as the negative charge on C-2 facilitates the expulsion of the chloride ion.

An illustrative table summarizing the key features of the likely intermediates and transition states is provided below.

| Reaction Pathway | Key Intermediate | Key Transition State | Expected Characterization Methods |

| E1cb | Carbanion at C-2 | Elongation of C-Cl bond from carbanion | Low-temperature NMR, Computational Chemistry |

| E2 | None (concerted) | Partial C-H and C-Cl bond breaking, partial C=C bond formation | Computational Chemistry, Kinetic Isotope Effect studies |

| Radical | Chloro-nitro-ethyl radical | - | EPR Spectroscopy |

Spectroscopic and Advanced Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Studies of Reaction Products

In related chloroalkanes like 1,1,2,2-tetrachloroethane (B165197), the two equivalent protons appear as a singlet in the ¹H NMR spectrum. chemicalbook.com For 1,1,1,2-tetrachloroethane, the spectrum shows a singlet for the two protons of the -CH2Cl group. chemicalbook.comspectrabase.com In the more complex 1,1,2-trichloroethane, the spectrum resolves into two distinct groups of proton resonances, corresponding to the two different chemical environments, with integrated signal ratios matching the number of protons in each environment. docbrown.info These examples highlight how ¹H NMR can distinguish between different proton environments in chlorinated alkanes, a principle that extends to the analysis of 1,1,2,2-Tetrachloro-1-nitroethane and its derivatives.

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For the parent compound, 1,1,2,2-tetrachloroethane, the two equivalent carbon atoms show a single peak in the ¹³C NMR spectrum. chemicalbook.comspectrabase.com In nitroalkanes like nitroethane, the carbon attached to the nitro group has a distinct chemical shift compared to the terminal methyl carbon. chemicalbook.com

For this compound, one would expect two distinct signals in the ¹³C NMR spectrum, corresponding to the C-NO₂ carbon and the C-H carbon, both of which are also attached to two chlorine atoms. The electron-withdrawing effects of the nitro group and the chlorine atoms would significantly influence the chemical shifts of these carbons. The analysis of reaction products, such as those from Henry reactions, shows characteristic shifts for the carbon atoms involved in the newly formed C-C and C-O bonds, confirming the structural changes in the carbon framework. rsc.org

Table 1: Representative ¹³C NMR Data for Related Compounds

| Compound | Carbon Atom | Chemical Shift (ppm) | Solvent |

| 1,1,2,2-Tetrachloroethane | -CHCl₂ | 74.5 | CDCl₃ |

| Nitroethane | -CH₂NO₂ | 70.8 | CDCl₃ |

| -CH₃ | 11.5 | CDCl₃ |

This table is generated based on typical values and may not represent specific experimental results.

Multi-dimensional NMR Techniques for Complex Adducts

When analyzing complex adducts of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve overlapping signals and establish connectivity between atoms. These methods spread the NMR signals into two or more dimensions, revealing correlations between coupled nuclei. This is particularly useful for elucidating the structure of complex reaction products where multiple new bonds and stereocenters may have formed.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

For this compound, the IR and Raman spectra would be dominated by characteristic vibrations of the C-Cl and N-O bonds. The strong electron-withdrawing nature of the nitro group (NO₂) results in intense absorption bands in the IR spectrum. Typically, nitro compounds show strong asymmetric and symmetric stretching vibrations. researchgate.net Studies on nitrophenol isomers show characteristic Raman peaks for the nitro group's asymmetric stretching vibration. spectroscopyonline.com

The C-Cl stretching vibrations in polychlorinated alkanes typically appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). The NIST database for 1,1,2,2-tetrachloroethane shows several bands in this region. nist.gov The presence of both the tetrachloroethane backbone and the nitro group in this compound would result in a complex but characteristic spectrum, allowing for its identification and the study of its reactions. For example, in a reaction where the nitro group is transformed, the disappearance of its characteristic peaks and the appearance of new ones would be clearly observable.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

| Nitro (R-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |

This table provides general frequency ranges for the specified functional groups.

Mass Spectrometry (MS) for Fragmentographic Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is used to determine the molecular weight and deduce the structure of the compound.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak, although it may be weak due to the lability of the C-N and C-Cl bonds. The fragmentation pattern would be highly informative. The presence of multiple chlorine atoms would lead to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes).

The fragmentation of nitroalkanes often involves the loss of the nitro group (NO₂) or a rearrangement followed by cleavage. youtube.com Common fragments would include the loss of NO₂ (a loss of 46 mass units) and the loss of a chlorine atom (a loss of 35 or 37 mass units). The fragmentation of the parent compound, 1,1,2,2-tetrachloroethane, shows characteristic peaks corresponding to fragments like [CHCl₂]⁺ and [C₂H₂Cl₃]⁺. nist.gov The analysis of fragmentation patterns in related complex chlorinated molecules has shown that eliminations of neutral molecules like dichlorostyrene (B3053091) or radicals such as chlorine are common pathways. nih.gov

High-Resolution Mass Spectrometry in Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is particularly crucial when distinguishing between ions with the same nominal mass but different elemental formulas. For complex reaction products of this compound, HRMS would be essential to confirm the identity of the products and to propose plausible fragmentation mechanisms. By providing the exact mass, HRMS helps to build confidence in the structural assignments made by other spectroscopic methods.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing their fragmentation patterns. wikipedia.orgnih.gov In a typical MS/MS experiment, the parent ion of a specific mass-to-charge ratio (m/z) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. youtube.com This process provides detailed structural information about the parent molecule.

For this compound, while specific MS/MS studies are not extensively documented in publicly available literature, the fragmentation behavior can be predicted based on the known fragmentation patterns of similar halogenated and nitro-containing organic compounds. nih.govresearchgate.net The presence of both chloro and nitro groups on the ethane (B1197151) backbone leads to characteristic fragmentation pathways.

The initial ionization would likely result in the formation of a molecular ion [C₂H₂Cl₄NO₂]⁺˙. Due to the electronegativity of the chlorine and nitro groups, this molecular ion is expected to be unstable and readily undergo fragmentation. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂) or a chlorine atom (-Cl).

Subsequent fragmentation events could include:

Loss of NO₂: The cleavage of the C-N bond is a common fragmentation pathway for nitroalkanes. nih.gov This would result in a [C₂H₂Cl₄]⁺˙ fragment.

Loss of Cl: The loss of a chlorine radical is a characteristic fragmentation for chlorinated alkanes. nih.gov This would lead to a [C₂H₂Cl₃NO₂]⁺ fragment. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in characteristic isotopic clusters for chlorine-containing fragments.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule is another common pathway for chlorinated compounds.

Carbon-Carbon Bond Cleavage: Fragmentation of the C-C bond would lead to smaller fragment ions.

Predicted Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| 231 (for ³⁵Cl) | 185 | NO₂ | [C₂H₂Cl₄]⁺˙ |

| 231 (for ³⁵Cl) | 196 | Cl | [C₂H₂Cl₃NO₂]⁺ |

| 185 (for ³⁵Cl) | 150 | Cl | [C₂H₂Cl₃]⁺ |

| 185 (for ³⁵Cl) | 149 | HCl | [C₂HCl₃]⁺˙ |

| 196 (for ³⁵Cl) | 150 | NO₂ | [C₂H₂Cl₃]⁺ |

| 196 (for ³⁵Cl) | 161 | Cl | [C₂H₂Cl₂NO₂]⁺ |

Note: The m/z values are calculated using the most abundant isotope for each element. The actual spectrum would show isotopic clusters for chlorine-containing ions.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The introduction of functional groups to the this compound backbone can facilitate the formation of single crystals suitable for X-ray diffraction analysis. For instance, reactions involving the nitro group could lead to derivatives with different crystal packing arrangements. mdpi.commdpi-res.com The strong electron-withdrawing nature of the nitro group can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which play a key role in the crystal lattice. researchgate.net

A hypothetical X-ray crystallographic study on a derivative of this compound, for example, a derivative where one of the chlorine atoms is substituted by a phenyl group, would yield detailed structural parameters.

Hypothetical Crystallographic Data for a Phenyl Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-C Bond Length (ethane backbone) | 1.54 Å |

| C-Cl Bond Lengths | 1.76 - 1.78 Å |

| C-N Bond Length | 1.48 Å |

| N-O Bond Lengths | 1.22 - 1.24 Å |

| C-C-Cl Bond Angles | 109.5 - 111.0° |

| O-N-O Bond Angle | ~125° |

| Dihedral Angle (Cl-C-C-Cl) | ~180° (anti-periplanar) |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. Actual values would be determined experimentally.

The precise bond lengths and angles would provide insight into the electronic effects of the tetrachloro-nitro-substituted ethyl group on the phenyl ring. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, which govern the solid-state properties of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) for Molecular Geometry and Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 1,1,2,2-tetrachloro-1-nitroethane, DFT calculations would be instrumental in predicting its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be employed to calculate a range of molecular properties such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. While studies on related molecules like tetranitro-bis-1,2,4-triazoles have utilized DFT to investigate their structures and energetic properties, no such data exists for this compound. nih.gov

Ab Initio Methods for Energetic Profiles

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate energetic profiles for chemical reactions and conformational changes. For this compound, ab initio calculations could be used to determine the relative energies of different conformers and the energy barriers for their interconversion. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a benchmark for the energetic properties of the molecule. Although the principles of ab initio calculations are well-established, their specific application to determine the energetic profile of this compound has not been reported.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound in a condensed phase (liquid or solid), MD simulations could provide insights into its intermolecular interactions, such as dipole-dipole interactions and van der Waals forces. These simulations would help in understanding the bulk properties of the substance, including its density, viscosity, and diffusion coefficients. Studies on similar molecules, like 1,1,2,2-tetrachloro-1,2-difluoroethane, have successfully used MD to investigate the interplay between molecular conformation and short-range order in the liquid phase. researchgate.net However, no such simulations have been published for this compound.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants and products. For this compound, computational methods could be used to explore potential decomposition pathways, such as the loss of the nitro group or the elimination of HCl. Identifying the transition state structures and their corresponding activation energies is crucial for understanding the molecule's stability and reactivity. While general methods for exploring reaction pathways exist, their specific application to this compound is not documented in the literature.

Conformational Analysis and Stereochemical Considerations

Due to rotation around the central carbon-carbon single bond, this compound can exist in different spatial arrangements known as conformations. A thorough conformational analysis would involve identifying the stable conformers (e.g., staggered, eclipsed, gauche, anti) and determining their relative energies and populations at different temperatures. This analysis is critical as the conformation of a molecule can significantly influence its physical and chemical properties. For the parent molecule, 1,1,2,2-tetrachloroethane (B165197), conformational polymorphism has been studied, revealing the existence of trans and gauche conformers. matec-conferences.org However, a similar analysis for the nitro-substituted derivative is not available.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure and to aid in the interpretation of experimental data. For this compound, theoretical models could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, the vibrational frequencies and intensities in the IR and Raman spectra can be calculated using methods like DFT. Similarly, NMR chemical shifts can be predicted to aid in the assignment of experimental spectra. While experimental and computational vibrational studies have been performed on related compounds like nitroethane, there is no such published data for this compound. researchgate.net

Applications in Advanced Organic Synthesis

Role as a Building Block in Heterocycle Synthesis

There is currently a lack of specific studies detailing the use of 1,1,2,2-tetrachloro-1-nitroethane as a direct building block in heterocycle synthesis. In principle, polychlorinated nitroalkanes can be valuable precursors for constructing heterocyclic rings. nih.gov The presence of multiple leaving groups (chlorine atoms) and the versatile nitro group could facilitate cyclization reactions with various dinucleophiles to form nitrogen- and oxygen-containing heterocycles. ibmmpeptide.comorganic-chemistry.org For instance, reactions with species containing two nucleophilic centers, such as hydrazines, hydroxylamines, or amidines, could potentially lead to the formation of various five- or six-membered heterocyclic systems. beilstein-journals.org However, no specific examples involving this compound are documented in the reviewed literature.

Utility in Carbon-Carbon Bond Formation Reactions

The application of this compound in carbon-carbon bond formation reactions is not specifically described in available research. Generally, nitroalkanes can participate in C-C bond-forming reactions, such as the Henry (nitro-aldol) reaction, by generating a nucleophilic nitronate ion under basic conditions. alevelchemistry.co.ukwikipedia.org However, the presence of four electron-withdrawing chlorine atoms in this compound would significantly impact the acidity of the α-proton and the stability of the corresponding nitronate. It is more likely that the molecule would act as an electrophile.

Highly chlorinated carbons are susceptible to nucleophilic attack. thesciencehive.co.uk Therefore, this compound could theoretically react with various carbon nucleophiles, such as enolates, Grignard reagents, or organocuprates, to form new carbon-carbon bonds. alevelchemistry.co.ukchemistry.coach These reactions would likely involve the displacement of one or more chlorine atoms. The specific regioselectivity of such a substitution would be a key question for investigation.

Precursor for Specialty Chemicals and Fine Chemicals

While its direct parent compound, 1,1,2,2-tetrachloroethane (B165197), is a known intermediate in the production of solvents like trichloroethylene (B50587) and tetrachloroethylene, there is no information on this compound serving as a precursor for specific specialty or fine chemicals. nih.govwikipedia.org The reactivity of the nitro group, which can be reduced to an amine or transformed into other functional groups, combined with the polychlorinated framework, suggests its potential for creating complex molecules. safrole.comwikipedia.org These could include niche agrochemicals, pharmaceuticals, or material science components, but such applications are not currently documented.

Development of Novel Reagents Utilizing the Compound

The development of novel reagents based on this compound has not been reported. The high degree of functionalization presents possibilities for its transformation into unique synthetic tools. For example, selective dehydrochlorination could potentially yield a nitro-substituted chloro-olefin, a reactive species for various cycloaddition or substitution reactions. The combination of a nitro group and gem-dichloro moiety could be exploited to develop new electrophilic building blocks. However, without experimental data, these remain hypothetical applications.

Integration into Multicomponent Reactions

There are no documented instances of this compound being integrated into multicomponent reactions (MCRs). MCRs are powerful tools for building molecular complexity in a single step by combining three or more reactants. nih.govsemanticscholar.orgnih.gov Given its electrophilic nature, this compound could theoretically be trapped by nucleophilic intermediates generated in situ during an MCR. For example, it could potentially act as an electrophilic component in Passerini or Ugi-type reactions, although the high degree of chlorination might lead to undesired side reactions or steric hindrance. The exploration of its compatibility with established MCR scaffolds is an open area for research. researchgate.netrsc.org

Environmental Transformation and Degradation Pathways

Photolytic Degradation Mechanisms in Atmospheric and Aquatic Systems

Hydrolytic Stability and Transformation Kinetics

There is a lack of specific data on the hydrolytic stability and transformation kinetics of 1,1,2,2-tetrachloro-1-nitroethane. Hydrolysis is a key degradation process for many halogenated hydrocarbons in aquatic environments. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. For similar chlorinated alkanes, hydrolysis can proceed via substitution or elimination reactions. The strong electron-withdrawing nature of both the chlorine atoms and the nitro group would likely affect the susceptibility of the molecule to hydrolytic attack, but quantitative kinetic data and the identification of hydrolysis products for this compound have not been documented in the available research.

Biotransformation Pathways in Environmental Matrices

Information regarding the biotransformation of this compound in environmental matrices such as soil, sediment, and water is not available in the surveyed literature. Microbial degradation of chlorinated and nitrated compounds can occur under both aerobic and anaerobic conditions. Potential biotransformation pathways could include reductive dechlorination, where the chlorine atoms are sequentially removed, or the reduction of the nitro group. The specific microorganisms capable of metabolizing this compound and the resulting metabolic products are currently unknown.

Sorption and Transport Phenomena in Geochemical Systems

There are no specific studies found that investigate the sorption and transport of this compound in geochemical systems. Sorption to soil organic matter and clay minerals is a critical process that influences the mobility and bioavailability of organic contaminants. The extent of sorption is often predicted by the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). Without experimentally determined or estimated values for these coefficients for this compound, its potential for leaching into groundwater or transport with soil particles cannot be accurately assessed.

Advanced Oxidation Processes (AOPs) for Degradation

Research on the application of Advanced Oxidation Processes (AOPs) for the degradation of this compound is not documented in the available literature. AOPs, which involve the generation of highly reactive hydroxyl radicals, are effective in degrading a wide range of recalcitrant organic pollutants. nih.govlabpartnering.org While AOPs would likely be effective in breaking down this compound, studies detailing reaction kinetics, degradation products, and optimal process conditions are needed.

Analytical Method Development for Environmental Monitoring

Specific analytical methods developed exclusively for the detection and quantification of this compound in environmental samples have not been prominently reported. However, general methods for the analysis of volatile organic compounds (VOCs) and chlorinated hydrocarbons are well-established and would likely be adaptable for this compound. nih.gov These methods typically involve sample collection using appropriate sorbent materials, followed by extraction and analysis using gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID), electron capture detector (ECD), or mass spectrometer (MS). cdc.govcdc.gov The development of a specific and validated analytical method would be a necessary first step for any future environmental monitoring or degradation studies of this compound.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of 1,1,2,2-tetrachloro-1-nitroethane in complex samples. shimadzu.com The choice of chromatographic method depends on the analyte's properties—such as volatility and polarity—and the sample matrix.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds. libretexts.org Given that 1,1,2,2-tetrachloroethane (B165197) is a derivative of a short-chain alkane, it is expected to have sufficient volatility for GC analysis. The separation in GC is achieved as the sample travels through a capillary column containing a stationary phase, with different components eluting at different times based on their interaction with the phase and their boiling points. libretexts.org

For the analysis of this compound, the most critical component after the column is the detector. Due to the presence of four chlorine atoms, an Electron Capture Detector (ECD) is exceptionally well-suited for this analysis. The ECD is highly sensitive to electronegative compounds, such as those containing halogens, and can detect them at very low concentrations. measurlabs.com This makes GC-ECD a powerful tool for trace-level quantification in environmental samples like water and soil. measurlabs.com EPA methods for other chlorinated hydrocarbons, for instance, utilize GC-ECD for its high sensitivity. The detector works by emitting beta particles (electrons) that create a steady current; when an electronegative compound passes through, it captures some of these electrons, causing a measurable drop in the current. measurlabs.com

The selection of the GC column is also crucial for effective separation. A dual-column system, often with columns of different polarity (e.g., a non-polar DB-5 and a more polar DB-17HT), is frequently used for confirmation of chlorinated compounds to prevent misidentification from co-eluting matrix interferences. tdi-bi.com

Table 1: Typical Parameters for GC-ECD Analysis of Chlorinated Compounds

| Parameter | Typical Specification | Relevance to this compound |

|---|---|---|

| Primary Column | DB-5, Rtx®-CLPesticides (non-polar) | Separates based on boiling point; good for initial screening. |

| Confirmation Column | DB-17HT, Rtx®-CLPesticides2 (intermediate polarity) | Provides different selectivity to confirm analyte identity. tdi-bi.com |

| Detector | Electron Capture Detector (ECD) | High sensitivity and selectivity for polychlorinated compounds. measurlabs.com |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. tdi-bi.com |

| Sample Preparation | Liquid-liquid extraction (e.g., with methylene (B1212753) chloride or hexane), Solid Phase Extraction (SPE) | Isolates and concentrates the analyte from the sample matrix. cloudfront.net |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to move the sample through a column packed with a stationary phase. shimadzu.com It is particularly useful for compounds that are non-volatile or thermally labile. While this compound is likely volatile enough for GC, HPLC offers an alternative analytical approach. The polarity of the molecule, influenced by the four chloro- and one nitro-group, makes it a candidate for several HPLC modes.

Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). shimadzu.com However, small, highly polar molecules may not be well-retained on traditional C18 columns. nih.gov For such compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a better-suited alternative. HILIC utilizes a polar stationary phase (like unbonded silica (B1680970) or silica functionalized with polar groups) to retain and separate polar analytes. waters.com

Another approach for polar compounds is Aqueous Normal Phase (ANP) chromatography, which can operate on silica hydride-based stationary phases. chromatographyonline.com The choice of detector in HPLC is also critical. A UV detector is commonly used for compounds with chromophores, such as nitroaromatic compounds. cdc.gov It is plausible that the nitro group in this compound would allow for UV detection.

Table 2: Potential HPLC Methodologies for this compound

| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Applicability Notes |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water | May require highly aqueous mobile phase for retention; Phenyl-Hexyl columns can offer different selectivity for halogenated compounds. chromforum.org |

| Hydrophilic Interaction (HILIC) | BEH Amide, Unbonded Silica | Acetonitrile/Aqueous Buffer (e.g., Ammonium Acetate) | Ideal for retaining small, polar compounds that elute too quickly in reversed-phase. waters.com |

| Aqueous Normal Phase (ANP) | Silica Hydride (Type-C Silica) | Acetonitrile/Aqueous Buffer | Offers an alternative mechanism for retaining polar analytes without ion-pairing reagents. chromatographyonline.com |

Two-Dimensional Chromatography for Complex Mixtures

For exceptionally complex matrices where standard one-dimensional GC may fail to provide adequate resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power. copernicus.org This technique couples two GC columns with different stationary phase selectivities (e.g., non-polar followed by polar) via a modulator. copernicus.org The modulator traps fractions of eluent from the first column and re-injects them as sharp pulses onto the second, faster-separating column. researchgate.net

The result is a two-dimensional chromatogram where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. copernicus.org This structured separation allows for the resolution of hundreds or even thousands of individual components in a single run, significantly reducing issues with co-elution. researchgate.netresearchgate.net For analyzing trace levels of this compound in a contaminated soil or industrial effluent sample, GC×GC could effectively separate the target analyte from a multitude of matrix components, thereby improving both identification and quantification accuracy. dlr.de

Coupling Chromatographic Techniques with Mass Spectrometry

Coupling a separation technique with mass spectrometry (MS) provides a second dimension of analysis, where the mass spectrometer acts as a highly specific and sensitive detector. This hyphenation is a cornerstone of modern analytical chemistry.

GC-MS for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. After components are separated on the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). rsc.org The fragmentation pattern produced by EI is often unique to a specific compound, acting as a chemical fingerprint that allows for highly confident identification by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). nist.govnist.gov

The analysis of other nitroalkanes, such as nitromethane (B149229) and its analogs, has been successfully demonstrated using headspace GC-MS, which is particularly useful for volatile compounds in solid or liquid matrices. ajptr.com For this compound, GC-MS would not only confirm the identity of the analyte peak but also help to distinguish it from other chlorinated or nitrated compounds that might have similar retention times. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific m/z fragments characteristic of the target analyte are monitored, sensitivity can be dramatically increased, enabling trace-level detection. ajptr.com

LC-MS/MS for Enhanced Specificity

For analytes that are better suited to liquid chromatography, or for matrices that are particularly challenging, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity. researchgate.netusda.gov In this technique, the LC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole). usda.gov

The process involves several stages:

Separation: The analyte is separated from the matrix via HPLC, as described in section 8.1.2.

Ionization: The eluent from the column is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. researchgate.net

First Mass Analysis (MS1): The first quadrupole selects the specific parent ion (or precursor ion) corresponding to the mass of the target analyte.

Fragmentation: The selected parent ion is passed into a collision cell, where it is fragmented by collision with an inert gas.

Second Mass Analysis (MS2): The resulting fragment ions (or product ions) are analyzed in the second mass spectrometer.

This precursor-to-product ion transition is highly specific to the analyte's chemical structure, a technique known as Selected Reaction Monitoring (SRM). nih.gov This process effectively filters out background noise and interferences, allowing for very low detection limits, often in the parts-per-billion (ng/L) or parts-per-trillion range. researchgate.netrsc.org Methods have been developed using LC-MS/MS for a wide array of polar environmental contaminants, including chlorinated and nitrated species, demonstrating its robustness and applicability for challenging analyses. researchgate.netrsc.org

Electrochemical Methods for Detection

The detection of this compound in complex matrices can be approached using electrochemical methods, which offer high sensitivity, selectivity, and relatively low instrumentation costs. The fundamental principle behind the electrochemical detection of this compound lies in the reduction of the nitro group (-NO2) at an electrode surface. This process involves the transfer of electrons to the nitro group, leading to a measurable electrical signal, such as current or potential, which is proportional to the concentration of the analyte.

Various voltammetric techniques, including differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are well-suited for the analysis of nitro-containing compounds. nih.govresearchgate.net These techniques offer enhanced sensitivity compared to classical direct current voltammetry by minimizing the background current. The electrochemical reduction of a nitro group on a carbon or mercury electrode typically proceeds via a multi-electron, multi-proton process, often resulting in the formation of a hydroxylamine (B1172632) or an amine group. nih.gov

The presence of four chlorine atoms on the ethane (B1197151) backbone of this compound would likely influence its reduction potential. The electron-withdrawing nature of the chlorine atoms would facilitate the reduction of the nitro group, potentially shifting the reduction potential to less negative values compared to non-chlorinated nitroalkanes.

The development of an electrochemical sensor for this compound would involve the optimization of several key parameters:

Working Electrode Material: Glassy carbon, carbon paste, or mercury-based electrodes are common choices. Modification of the electrode surface with nanomaterials (e.g., nanoparticles, carbon nanotubes) or conductive polymers can enhance the signal and lower the detection limit. rsc.orgresearchgate.net

Supporting Electrolyte and pH: The composition and pH of the supporting electrolyte significantly affect the electrochemical reaction. A Britton-Robinson buffer or other buffer systems are often used to control the pH, which influences the protonation steps in the reduction mechanism.

Voltammetric Technique and Parameters: The choice between DPV, SWV, or other techniques, along with the optimization of parameters like pulse amplitude, frequency, and scan rate, is crucial for achieving the desired sensitivity and resolution. nih.govresearchgate.net

The table below summarizes the electrochemical detection of analogous nitro compounds, providing insights into potential methodologies for this compound.

| Compound | Analytical Method | Electrode | Limit of Detection (LOD) | Reference |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | Square Wave Voltammetry | Not specified | 1 ppm | nih.gov |

| 2-Nitrofluorene | Differential Pulse Voltammetry | Polished silver solid amalgam composite electrode | Not specified (LOQ = 3 µmolL⁻¹) | researchgate.net |

| Picric Acid | Differential Pulse Voltammetry | Polished silver solid amalgam composite electrode | Not specified (LOQ = 1 µmolL⁻¹) | researchgate.net |

| Nitrobenzene | Differential Pulse Voltammetry | Hanging Mercury Drop Electrode | Not specified | ijoer.com |

| 4-Nitrophenol | Differential Pulse Voltammetry | Pt NPs-embedded PPy-CB@ZnO nanocomposites modified GCE | 1.25 µM | mdpi.com |

Development of Derivatization Strategies for Enhanced Analysis

For the analysis of this compound, particularly by gas chromatography (GC), derivatization can be a critical step to improve its analytical characteristics. Derivatization involves chemically modifying the analyte to produce a new compound with properties more suitable for the chosen analytical technique. The primary goals of derivatization for GC analysis are to increase volatility, improve thermal stability, and enhance detectability, for instance by an electron capture detector (ECD) which is highly sensitive to halogenated compounds. tdi-bi.com

Given the structure of this compound, which is already heavily chlorinated, enhancing its response to an ECD might not be the primary driver for derivatization, although introducing other functional groups could be beneficial. A key reason for derivatization of this compound would be to improve its chromatographic behavior, such as reducing peak tailing and improving separation from matrix interferences.

While specific derivatization methods for this compound are not detailed in the available literature, strategies used for other halogenated or nitro-containing compounds can be considered as analogous approaches.

Potential Derivatization Reactions:

Reduction of the Nitro Group followed by Acylation or Silylation: The nitro group can be chemically reduced to an amino group (-NH2). This resulting amine can then be derivatized using common reagents.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride would introduce fluorinated acyl groups, significantly enhancing the ECD response and producing a stable derivative with good chromatographic properties.

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to replace the active hydrogens of the newly formed amino group with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This generally increases volatility and improves peak shape.

Derivatization via Reaction with the α-Hydrogen: The hydrogen atom on the carbon bearing the nitro group might be sufficiently acidic to undergo certain reactions, although the presence of four chlorine atoms might sterically hinder this.

Nucleophilic Substitution of Chlorine Atoms: While generally unreactive, under specific conditions, one or more chlorine atoms could potentially be substituted with a group that enhances detectability or chromatographic performance. However, this is likely to be a less straightforward approach.

A simple and effective derivatization technique for various chlorinated compounds, including phosphorus oxychloride and phosphorus trichloride, involves reaction with an alcohol, such as 1-propanol, in the presence of a base like pyridine. rsc.org This type of reaction could potentially be adapted for this compound, although the reactivity of the C-Cl bonds in this specific molecule would need to be considered.

The table below presents examples of derivatization strategies for analogous compounds, which could guide the development of a method for this compound.

| Analyte Class | Derivatization Reagent | Resulting Derivative | Purpose of Derivatization | Reference |

| Chlorides (e.g., phosgene, phosphorus oxychloride) | 1-Propanol in pyridine | Propanol esters/ethers | Improved GC-MS analysis | rsc.org |

| Nitrophenols | Trimethylsilylating agents (e.g., BSTFA) | Trimethylsilyl ethers | Improved GC sensitivity | researchgate.net |

| Alkaloids (with hydroxyl groups) | Trimethylsilylimidazole | Trimethylsilyl ethers | Improved GC separation | |

| Estrogenic Compounds (with active hydrogens) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Trimethylsilyl derivatives | Enables GC analysis | sigmaaldrich.com |

The selection of an appropriate derivatization strategy for this compound would require experimental optimization of reaction conditions, including the choice of reagent, solvent, temperature, and reaction time, followed by validation of the analytical method.

Future Research Directions and Emerging Areas

Exploration of New Reaction Architectures

The dense functionalization of 1,1,2,2-tetrachloro-1-nitroethane offers a platform for developing new synthetic methodologies. The presence of both a nitro group and multiple chlorine atoms invites investigation into their selective activation and transformation.

Future studies could focus on:

Selective C-Cl Bond Activation: Research into the selective activation of the C-Cl bonds in the presence of the nitro group could lead to novel cross-coupling reactions. The development of catalysts that can differentiate between the chlorine atoms on the C1 and C2 positions would be a significant advancement.

Nitro Group Transformations: The versatile nitro group can be reduced to an amine, which would provide a pathway to novel chlorinated diamines. wikipedia.orgnih.gov The development of chemoselective reduction methods that leave the C-Cl bonds intact is a key research challenge.

Radical Reactions: The compound's structure suggests potential for interesting radical chemistry. nih.gov Investigations into radical-mediated C-C bond formation or functionalization could yield complex molecular scaffolds.

Table 1: Potential Reaction Pathways for Investigation

| Reaction Type | Potential Reagents | Predicted Product Class | Research Goal |

|---|---|---|---|

| Selective Dechlorination | Transition metal catalysts (e.g., Pd, Ni), H₂ | Polychlorinated nitroalkanes | Controlled synthesis of less chlorinated analogs |

| Nitro Group Reduction | Catalytic hydrogenation (e.g., PtO₂), dissolving metal reduction | Chlorinated amines | Access to novel building blocks for polymers and pharmaceuticals |

| Nucleophilic Substitution | Azides, thiols, alkoxides | Functionalized chloro-nitro compounds | Introduction of new functional groups for material applications |

Integration with Supramolecular Chemistry Principles

The high polarity imparted by the nitro group and chlorine atoms makes this compound an intriguing candidate for supramolecular chemistry studies. nih.gov Its ability to act as a guest molecule within host systems could be explored.

Key research avenues include:

Host-Guest Complexation: The compound's size, shape, and electronic properties could be studied in the context of complexation with macrocyclic hosts like cyclodextrins and calixarenes. acs.org Such studies could lead to applications in controlled release or molecular recognition.

Crystal Engineering: The potential for halogen and hydrogen bonding could be systematically investigated to direct the self-assembly of this compound into well-defined crystalline architectures with unique properties.

Development of Sustainable Synthetic Routes

The development of environmentally benign methods for the synthesis of functionalized nitroalkanes is a growing area of interest. researchgate.net Future research on this compound should prioritize sustainable synthetic strategies.

Potential areas of focus are:

Catalytic Nitration: Exploring the direct, catalytic nitration of 1,1,2,2-tetrachloroethane (B165197) would be a more atom-economical approach compared to traditional methods.

Flow Chemistry: The use of microreactor technology could offer safer and more efficient synthesis, with better control over reaction parameters and reduced waste generation.

Bio-inspired Catalysis: Investigating the potential for enzymatic or biomimetic catalysts for the synthesis or transformation of this compound could lead to highly selective and sustainable processes.

Advanced Materials Science Applications

The high density and potential for specific intermolecular interactions make this compound a candidate for the development of new materials.

Future research could explore its use as:

A Precursor to Carbon Materials: Pyrolysis of highly chlorinated compounds can lead to novel carbon architectures. The presence of nitrogen could result in nitrogen-doped carbon materials with interesting electronic properties.

A Building Block for Polymers: The transformation of the nitro group into a reactive handle, such as an amine, could allow for the incorporation of the tetrachloroethane backbone into polymers, potentially imparting flame retardant or high-density properties.

Table 2: Hypothetical Material Applications and Research Directions

| Material Class | Synthetic Strategy | Potential Properties | Research Direction |

|---|---|---|---|

| Nitrogen-Doped Carbon | Controlled pyrolysis of this compound | High conductivity, catalytic activity | Optimization of pyrolysis conditions and characterization of resulting materials |

| Flame-Retardant Polymers | Conversion to a diamine and polymerization with diacyl chlorides | Reduced flammability, high thermal stability | Synthesis of the monomer and investigation of polymerization kinetics and material properties |

Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound opens doors for collaborative research across different scientific disciplines.

Computational Chemistry: Theoretical studies could predict the compound's physical properties, reaction mechanisms, and spectroscopic signatures, guiding experimental work.

Environmental Science: Research into the environmental fate and degradation pathways of this compound would be crucial for any potential application. cdc.gov Studies on its biodegradability and potential for bioremediation could be undertaken.

Toxicology and Biochemistry: While outside the scope of this article, understanding the interaction of this compound with biological systems would be a critical area of interdisciplinary research should it be considered for any application. nih.gov

Q & A

Q. What analytical methods are recommended for detecting 1,1,2,2-tetrachloroethane in environmental samples, and what are their limitations?

Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is commonly used due to its sensitivity for halogenated compounds. However, co-elution with structurally similar contaminants (e.g., trichloroethylene) may require tandem MS (GC-MS/MS) for specificity. Liquid-liquid extraction or solid-phase microextraction (SPME) is recommended for water samples, while air monitoring employs sorbent tubes followed by thermal desorption . Method validation should include spike-recovery tests in matrices like groundwater or soil to account for matrix interference.

Q. How does the environmental fate of 1,1,2,2-tetrachloroethane influence its persistence and mobility in aquatic systems?

The compound’s high density (1.59 g/cm³) and low solubility (~2.9 g/L) promote partitioning into sediments, while its moderate Henry’s Law constant (2.3 × 10⁻³ atm·m³/mol) allows volatilization from surface water. Hydrolysis is slow (half-life >6 months at pH 7), but reductive dechlorination under anaerobic conditions can produce degradation products like 1,2-dichloroethylene (DCE) isomers . Researchers should model site-specific redox conditions to predict degradation pathways and persistence.

Q. What are the key considerations for designing epidemiological studies to assess human exposure to 1,1,2,2-tetrachloroethane?

Due to the lack of specific biomarkers (e.g., urinary metabolites), exposure assessment must rely on environmental monitoring (air, water) paired with occupational or residential history. Confounding factors include co-exposure to other chlorinated solvents (e.g., perchloroethylene). Retrospective studies should leverage historical industrial records, while prospective designs might use personal air samplers in high-risk settings .

Advanced Research Questions

Q. How can computational chemistry explain the divergent Z:E ratios of 1,2-DCE products during reductive dechlorination?